
9-(2,4-Dichlorophenyl)purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,4-dichlorophenyl)-9H-purin-6-amine is a chemical compound that belongs to the purine class of organic molecules. This compound is characterized by the presence of a purine ring system substituted with a 2,4-dichlorophenyl group at the 9th position. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,4-dichlorophenyl)-9H-purin-6-amine typically involves the reaction of 2,4-dichlorophenylamine with a suitable purine precursor under controlled conditions. One common method involves the use of a condensation reaction between 2,4-dichlorophenylamine and 6-chloropurine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 9-(2,4-dichlorophenyl)-9H-purin-6-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The purine ring can undergo nucleophilic substitution reactions, especially at positions 2 and 6, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
9-(2,4-dichlorophenyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving purine receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 9-(2,4-dichlorophenyl)-9H-purin-6-amine involves its interaction with purine receptors and enzymes involved in purine metabolism. The compound can act as an agonist or antagonist at these receptors, modulating various cellular processes. It may also inhibit specific enzymes, leading to altered levels of purine nucleotides and affecting cellular functions.
Comparison with Similar Compounds
6-chloropurine: A precursor in the synthesis of 9-(2,4-dichlorophenyl)-9H-purin-6-amine.
2,4-dichlorophenylamine: The starting material for the synthesis.
9H-purin-6-amine: The core structure without the 2,4-dichlorophenyl substitution.
Uniqueness: 9-(2,4-dichlorophenyl)-9H-purin-6-amine is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to certain purine receptors and alters its reactivity compared to unsubstituted purines.
Properties
CAS No. |
7508-60-3 |
|---|---|
Molecular Formula |
C11H7Cl2N5 |
Molecular Weight |
280.11 g/mol |
IUPAC Name |
9-(2,4-dichlorophenyl)purin-6-amine |
InChI |
InChI=1S/C11H7Cl2N5/c12-6-1-2-8(7(13)3-6)18-5-17-9-10(14)15-4-16-11(9)18/h1-5H,(H2,14,15,16) |
InChI Key |
RUKVJIGKTYPEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


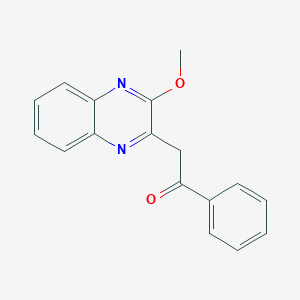
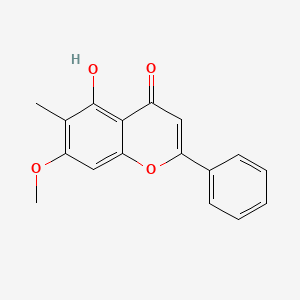

![(8S)-N-{(1S)-1-[4-(methyloxy)phenyl]ethyl}-5,6,7,8-tetrahydro-8-quinolinamine](/img/structure/B11843766.png)

![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11843782.png)

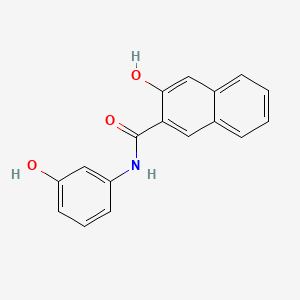
![4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11843818.png)
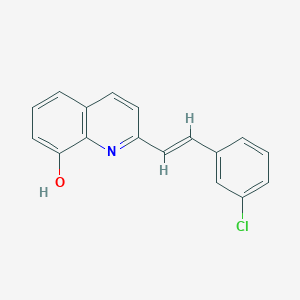
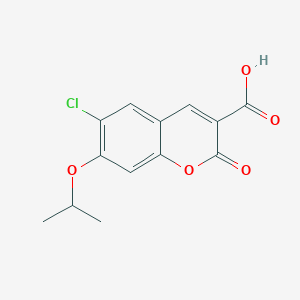


![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)
